molecular formula C21H21FN4OS B4407561 1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

Cat. No. B4407561
M. Wt: 396.5 g/mol
InChI Key: VEMKNVBFKIKGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is a synthetic compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have antitumor activity and may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is its potential therapeutic effects in the treatment of various diseases. It is also relatively easy to synthesize, making it a useful compound for laboratory experiments. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory and analgesic drugs. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several potential future directions for the study of 1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more potent analogs of this compound may lead to the development of more effective drugs for the treatment of various diseases.

Scientific Research Applications

1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been studied for its potential biological and pharmacological properties. It has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. Additionally, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c22-17-9-7-8-16(14-17)20-23-24-21(26(20)18-10-3-1-4-11-18)28-15-19(27)25-12-5-2-6-13-25/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKNVBFKIKGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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